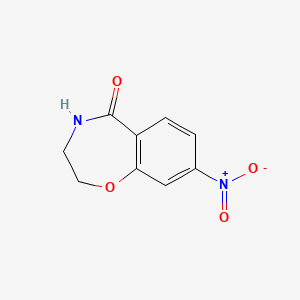

8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Description

8-Nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a heterocyclic compound featuring a benzoxazepine backbone substituted with a nitro group at the 8-position. The 1,4-benzoxazepine scaffold is characterized by a seven-membered ring containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties.

Synthetic routes for benzoxazepin-5-one derivatives often involve cyclization reactions. For example, substituted benzo-1,4-oxazepin-5-ones are synthesized via multi-step protocols, with yields ranging from 74% to 85% depending on substituents and reaction conditions (e.g., Table 2 in ) . The nitro group at position 8 likely enhances electrophilic reactivity, making it a candidate for further functionalization in medicinal chemistry.

Properties

Molecular Formula |

C9H8N2O4 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |

InChI |

InChI=1S/C9H8N2O4/c12-9-7-2-1-6(11(13)14)5-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12) |

InChI Key |

UXBRMBQHYAHMLD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one typically involves the reaction of an appropriate benzoxazepine precursor with a nitrating agent under controlled conditions . One common method involves the nitration of 3,4-dihydro-2H-1,4-benzoxazepin-5-one using a mixture of concentrated nitric acid and sulfuric acid at low temperatures . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane to ensure proper mixing and control of the reaction rate .

Industrial Production Methods

Industrial production of 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzoxazepine Core

The biological and chemical profiles of benzoxazepinones are highly sensitive to substituent patterns. Key analogues include:

Key Observations :

Pharmacological Activity

- Anticancer Potential: Benzoxazepinones with EWGs (e.g., nitro, halogens) show inhibitory activity against DNA topoisomerase I, a mechanism critical in anticancer drug design . In contrast, dithiazepin-3-one derivatives (e.g., compounds 8–11 in ) exhibit moderate cytotoxicity but require structural optimization for selectivity .

- Anti-inflammatory and Antioxidant Applications: Oxazine derivatives, including benzoxazepinones, demonstrate dual anti-inflammatory and antioxidant effects, as seen in chalcone-derived analogues .

Biological Activity

8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a heterocyclic compound characterized by a unique benzoxazepine structure, which consists of a fused benzene and azepine ring. The molecular formula is , and it features a nitro group at the 8-position of the benzoxazepine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

The compound's synthesis typically involves the reaction of an appropriate benzoxazepine precursor with a nitrating agent under controlled conditions. It can undergo various transformations, including nucleophilic substitutions and cyclization reactions, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₄ |

| Molecular Weight | 208.17 g/mol |

| IUPAC Name | 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |

| InChI Key | UXBRMBQHYAHMLD-UHFFFAOYSA-N |

Biological Activity

Research indicates that compounds within the benzoxazepine class exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one may possess antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth.

- Anticancer Properties : The compound has shown promise in preliminary investigations as an anticancer agent. Its mechanism may involve the interaction with specific molecular targets and pathways, potentially leading to apoptosis in cancer cells.

- Neuropharmacological Effects : Given its structural similarities to other neuroactive compounds, there is interest in exploring its effects on the central nervous system.

The nitro group in 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction may lead to various biological effects, including modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various benzoxazepines found that 8-nitro derivatives exhibited significant inhibition against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

- Anticancer Research : In vitro studies have shown that 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can induce cell death in certain cancer cell lines through apoptosis. Further research is needed to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3,4-dihydro-1,4-benzoxazepin-5(2H)-one | Lacks nitro group | Commonly studied for neuropharmacological effects |

| 1,4-benzodiazepine | Contains a diazepine ring | Widely used as anxiolytics; different pharmacology |

| 8-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-one | Formed by reduction of nitro group | Exhibits different biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.